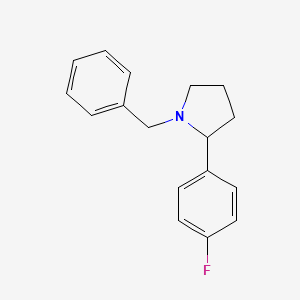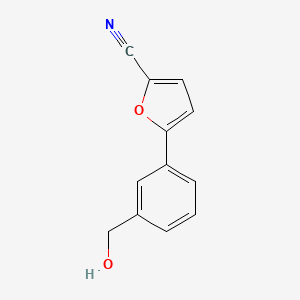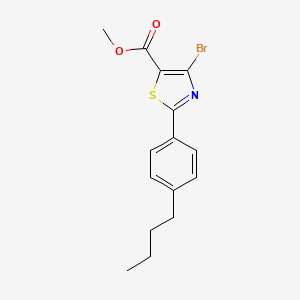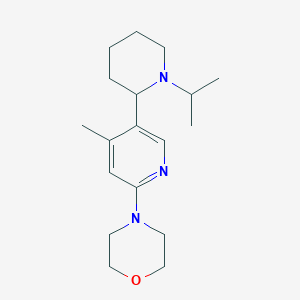![molecular formula C21H17ClF3N3O4 B11814124 1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)
1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}乙基 3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸酯是一种复杂的有机化合物,在各个科学领域都有潜在的应用。这种化合物具有独特的结构,将喹唑啉酮部分与三氟甲基取代的苯基结合在一起,使其成为药物化学和材料科学研究的有趣主题。
准备方法
合成路线和反应条件
1-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}乙基 3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸酯的合成通常涉及多个步骤,从喹唑啉酮核的制备开始。这可以通过将邻氨基苯甲酸衍生物与合适的试剂环化来实现。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高收率并降低成本。 这可能包括使用连续流动反应器来更好地控制反应条件,并实施绿色化学原理以减少废物并提高可持续性 .
化学反应分析
反应类型
1-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}乙基 3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸酯可以发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,形成具有不同氧化态的喹唑啉酮衍生物。
还原: 可以使用还原剂(如氢化铝锂)进行还原反应,以修饰喹唑啉酮环上的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和亲核试剂(如胺和硫醇)。 反应条件通常包括受控温度和惰性气氛,以防止不必要的副反应 .
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生具有更高氧化态的喹唑啉酮衍生物,而还原可以产生化合物的更多还原形式 .
科学研究应用
1-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}乙基 3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸酯有几个科学研究应用:
化学: 该化合物用作合成更复杂分子的构建块,特别是在开发新型药物和农用化学品方面。
生物学: 它因其潜在的生物活性而被研究,包括抗菌、抗癌和抗炎特性。
医药: 正在进行研究以探索其作为各种疾病(包括癌症和传染病)的治疗剂的潜力。
作用机制
1-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}乙基 3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸酯的作用机制涉及其与生物系统中特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性,从而导致各种生物效应。 所涉及的确切途径和靶标取决于具体的应用和所研究的生物系统 .
相似化合物的比较
类似化合物
1-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}乙基 3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸酯: 这种化合物因其将喹唑啉酮核心与三氟甲基取代的苯基相结合而独一无二。
喹唑啉酮衍生物: 具有类似喹唑啉酮核心但具有不同取代基的化合物,如 2-苯基喹唑啉-4(3H)-酮。
三氟甲基取代的苯基化合物: 将三氟甲基连接到苯环上的化合物,如 2-氯-5-(三氟甲基)苯胺.
独特性
1-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}乙基 3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸酯的独特性在于其官能团的特定组合,赋予其独特的化学和生物特性。
属性
分子式 |
C21H17ClF3N3O4 |
|---|---|
分子量 |
467.8 g/mol |
IUPAC 名称 |
[1-[2-chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate |
InChI |
InChI=1S/C21H17ClF3N3O4/c1-11(19(30)27-16-10-12(21(23,24)25)6-7-14(16)22)32-18(29)9-8-17-26-15-5-3-2-4-13(15)20(31)28-17/h2-7,10-11H,8-9H2,1H3,(H,27,30)(H,26,28,31) |
InChI 键 |
PLZCDCSZFDFDFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)OC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


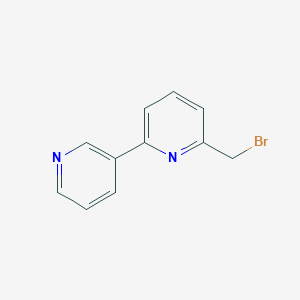
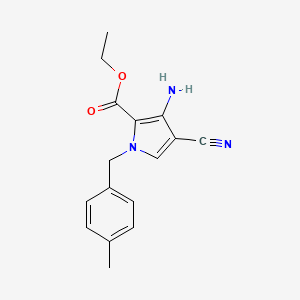


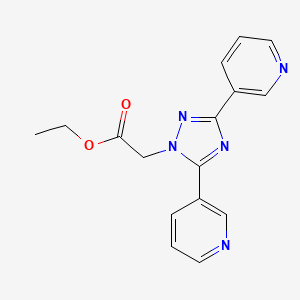
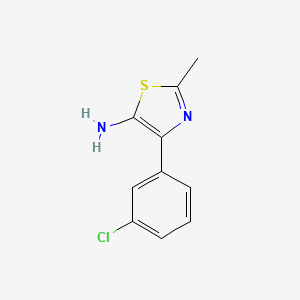
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)
